molecular formula C8H13N3 B1650256 6-Tert-butylpyrazin-2-amine CAS No. 1159821-02-9

6-Tert-butylpyrazin-2-amine

Cat. No.: B1650256
CAS No.: 1159821-02-9
M. Wt: 151.21
InChI Key: WEUGLTGCODMQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butylpyrazin-2-amine is a pyrazine derivative featuring a tert-butyl substituent at the 6-position and an amine group at the 2-position. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding.

Properties

CAS No.

1159821-02-9

Molecular Formula

C8H13N3

Molecular Weight

151.21

IUPAC Name

6-tert-butylpyrazin-2-amine

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-4-10-5-7(9)11-6/h4-5H,1-3H3,(H2,9,11)

InChI Key

WEUGLTGCODMQBB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=CC(=N1)N

Canonical SMILES

CC(C)(C)C1=CN=CC(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
6-Tert-butylpyrazin-2-amine tert-butyl (C₄H₉) ~179.25 (calculated*) High lipophilicity; potential intermediate for drug candidates requiring metabolic stability.
6-(Trifluoromethoxy)pyrazin-2-amine trifluoromethoxy (OCF₃) 179.10 Electron-withdrawing group enhances reactivity; used in agrochemicals and fluorinated APIs.
6-Chloro-N-(pentan-3-yl)pyrazin-2-amine chloro (Cl) ~169.62 (calculated*) Chlorine serves as a leaving group for further functionalization in synthesis.
6-(Methylthio)pyrazin-2-amine methylthio (SCH₃) 141.19 Thioether group may improve binding affinity; research tool in kinase inhibition studies.

*Molecular weights calculated based on chemical formulas.

Key Comparisons:

  • Steric and Electronic Effects: The tert-butyl group is electron-donating and sterically bulky, which may hinder nucleophilic attacks or π-stacking interactions compared to smaller substituents like chloro or methylthio .
  • Lipophilicity and Solubility :

    • The tert-butyl substituent significantly increases logP (lipophilicity), likely reducing aqueous solubility compared to 6-(methylthio) or 6-chloro derivatives .
    • 6-(Methylthio)pyrazin-2-amine is soluble in dichloromethane (DCM), suggesting utility in organic synthesis .
  • Biological Relevance :

    • Chloro and trifluoromethoxy groups are common in agrochemicals (e.g., herbicides) due to their stability and reactivity .
    • The tert-butyl group’s metabolic stability is advantageous in prolonging drug half-life, as seen in protease inhibitors and kinase antagonists .

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